molecular formula C11H12N2O B1427833 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 104216-04-8

1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1427833
CAS No.: 104216-04-8
M. Wt: 188.23 g/mol
InChI Key: WDRLPGXWBQXLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C11H12N2O. It is characterized by a pyrazole ring substituted with a phenyl group and an ethan-1-ol moiety.

Preparation Methods

The synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to affect cardiovascular function by modulating cholinergic-nitric oxide signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-phenylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRLPGXWBQXLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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